molecular formula C7H7NO3 B6256459 1-(prop-2-ynoyl)azetidine-3-carboxylic acid CAS No. 2731009-10-0

1-(prop-2-ynoyl)azetidine-3-carboxylic acid

Cat. No.: B6256459
CAS No.: 2731009-10-0
M. Wt: 153.1
InChI Key:
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Description

1-(prop-2-ynoyl)azetidine-3-carboxylic acid is a unique organic compound characterized by its azetidine ring structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of both the azetidine ring and the prop-2-ynoyl group contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(prop-2-ynoyl)azetidine-3-carboxylic acid typically involves the reaction of azetidine-3-carboxylic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(prop-2-ynoyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the prop-2-ynoyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

1-(prop-2-ynoyl)azetidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 1-(prop-2-ynoyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and the prop-2-ynoyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    Azetidine-3-carboxylic acid: Lacks the prop-2-ynoyl group, resulting in different chemical properties and reactivity.

    Propargylamine: Contains the prop-2-ynoyl group but lacks the azetidine ring, leading to distinct biological activities.

Uniqueness: 1-(prop-2-ynoyl)azetidine-3-carboxylic acid is unique due to the combination of the azetidine ring and the prop-2-ynoyl group, which imparts specific chemical and biological properties

Properties

CAS No.

2731009-10-0

Molecular Formula

C7H7NO3

Molecular Weight

153.1

Purity

95

Origin of Product

United States

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